molecular formula C11H15NO B12604972 (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol CAS No. 647009-29-8

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol

Cat. No.: B12604972
CAS No.: 647009-29-8
M. Wt: 177.24 g/mol
InChI Key: MYYYYZFTTOYJTP-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a 2,3-dihydroindole moiety with two methyl groups at positions 4 and 6, and a methanol group attached to the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted indole derivatives.

Scientific Research Applications

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to cell biology and biochemistry due to its structural similarity to natural indole compounds.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of pharmaceuticals for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)
  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

647009-29-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol

InChI

InChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3

InChI Key

MYYYYZFTTOYJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(NC2=C1)CO)C

Origin of Product

United States

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